Fmoc-alpha-methyl-DL-tryptophan

Description

Contextualizing Unnatural Amino Acids in Advanced Peptide Science

The functions of natural proteins are carried out by sequences composed of just 20 standard amino acids. nih.gov To overcome the limitations inherent in this natural set, scientists have turned to unnatural amino acids (UAAs) to expand the functional possibilities of proteins and peptides. nih.govnih.gov

Expanding the Amino Acid Repertoire for Peptide Engineering

Peptide engineering aims to design and synthesize peptides with specific, enhanced, or entirely new functions. The incorporation of UAAs is a cornerstone of this field, allowing for the creation of molecules with properties not found in nature. nih.govnih.gov These non-proteinogenic amino acids, which are not naturally encoded in the genome, serve as powerful tools for developing peptide-based drug candidates. nih.gov By moving beyond the canonical 20 amino acids, researchers can introduce novel chemical functionalities, alter molecular architecture, and improve the therapeutic potential of peptides. nih.govnih.gov The synthesis and incorporation of UAAs have become invaluable molecular tools, enabling the substitution of natural amino acids at specific points in a peptide sequence to introduce altered physicochemical and biological properties. nih.gov

Non-Proteinogenic Amino Acids as Building Blocks in Biomolecular Research

Non-proteinogenic amino acids (NPAAs) are crucial building blocks for creating biomolecules with improved characteristics. nih.gov While peptides made solely of natural amino acids often exhibit poor stability in biological environments, the introduction of NPAAs can fundamentally alter their properties for the better. nih.gov These modifications can lead to enhanced stability, greater potency, and improved bioavailability of peptide-based therapeutics. nih.govfrontiersin.org NPAAs are found in nature, particularly in bacteria, fungi, and plants, where they are often part of secondary metabolites or incorporated into non-ribosomal peptides, many of which have medicinal applications. nih.govfrontiersin.org The ability to synthesize thousands more NPAAs in the laboratory has greatly expanded the toolkit for biomolecular research, enabling the development of advanced therapeutics and novel biomaterials. wikipedia.org

The Significance of Alpha-Methylated Amino Acids in Conformational Control and Stability

Alpha-methylated amino acids are a specific class of UAAs where the hydrogen atom on the alpha-carbon is replaced by a methyl group. nih.gov This seemingly minor modification has profound effects on the structure and function of peptides, making it a valuable strategy in drug design. enamine.netnih.gov

Stereochemical Influence on Peptide Structure

The addition of a methyl group to the alpha-carbon introduces significant steric bulk near the peptide backbone. rsc.org This steric hindrance restricts the conformational freedom of the peptide chain, limiting the possible values of the Ramachandran (φ/ψ) dihedral angles. rsc.org As a result, alpha-methylated residues are potent inducers of specific secondary structures, particularly helical conformations. nih.govrsc.org By promoting a more defined and stable structure, these modified amino acids help reduce the conformational variability of a peptide, which can be crucial for its binding affinity to a biological target. enamine.net

Role in Modulating Proteolytic Stability

One of the major hurdles in developing peptide-based drugs is their rapid degradation by proteases in the body. Alpha-methylation provides a robust solution to this problem. enamine.netnih.gov The presence of the additional methyl group at the alpha-carbon sterically hinders the approach of proteolytic enzymes, which typically recognize and cleave peptide bonds in more flexible, unfolded protein segments. enamine.netnih.gov This modification can render the peptide bond resistant to cleavage, significantly increasing the peptide's half-life in biological systems. nih.govnih.gov Studies have shown that peptides containing alpha-methylated amino acids exhibit substantial, and in some cases, absolute resistance to degradation by proteases like chymotrypsin. nih.govnih.gov This enhanced stability is a critical attribute for therapeutic peptides, improving their pharmacokinetic profiles. researchgate.net

Comparative Proteolytic Stability

| Peptide Type | Susceptibility to Proteases | Rationale |

| Standard Peptides | High | Flexible backbone is easily recognized and cleaved by enzymes. nih.gov |

| Alpha-Methylated Peptides | Low to Very Low | The alpha-methyl group provides steric hindrance, preventing enzyme access to the peptide bond and stabilizing the local conformation. enamine.netnih.govnih.gov |

Tryptophan Analogs in Mechanistic and Probe-Based Research

Tryptophan is one of the few amino acids with intrinsic fluorescence, a property that makes it an invaluable natural probe for studying protein structure, dynamics, and interactions. nih.govtum.de The sensitivity of its indole (B1671886) side chain's fluorescence to the local environment allows researchers to monitor changes in protein conformation and binding events. nih.gov Tryptophan analogs, which are synthetic variations of this amino acid, are designed to expand upon these natural properties for more specialized research applications. acs.org

These analogs can be used as tools to investigate the mechanisms of enzymes, such as indoleamine-2,3-dioxygenase 1 (IDO1), which metabolizes tryptophan. nih.gov By designing analogs that mimic potential intermediates in a reaction, scientists can probe the catalytic cycle of an enzyme. nih.gov Furthermore, some tryptophan analogs have altered spectroscopic properties, such as shifted absorption and emission wavelengths. acs.org Incorporating these analogs into a protein allows researchers to selectively excite and monitor a specific site, even in the presence of multiple natural tryptophan residues. acs.org This technique provides a powerful method for studying protein-protein interactions and the specific roles of individual residues in protein function. tum.deacs.org

Utility in Studying Biological Pathways

The core structure of Fmoc-alpha-methyl-DL-tryptophan, α-methyl-tryptophan, is a known modulator of tryptophan-dependent biological pathways. The introduction of a methyl group at the alpha-carbon position sterically hinders enzymatic reactions that would typically process tryptophan. This makes α-methyl-tryptophan a useful inhibitor or tracer for specific metabolic routes. For instance, labeled α-methyl-tryptophan has been instrumental in studying the brain's serotonergic system, where it acts as a tracer for tryptophan uptake and metabolism. By inhibiting tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis, it allows researchers to probe the dynamics of this crucial neurotransmitter pathway.

The attachment of the Fmoc group to α-methyl-DL-tryptophan facilitates its integration into peptide sequences using solid-phase peptide synthesis (SPPS). This enables the creation of peptide-based tools designed to investigate specific protein-protein interactions or enzyme activities within a given biological pathway. The resistance of the α-methyl group to enzymatic degradation enhances the stability of these peptide probes in biological environments.

Framework for Fluorescent Probe Design

The indole side chain of tryptophan is intrinsically fluorescent, a property that is often exploited to study protein structure and dynamics. Modifications to the tryptophan ring system can yield a variety of fluorescent probes with enhanced photophysical properties. This compound serves as a valuable scaffold for the development of such probes.

The Fmoc group itself is fluorescent, which can be a useful property for monitoring the progress of peptide synthesis. However, the primary advantage in probe design lies in the ability to incorporate the α-methyl-tryptophan moiety into a peptide sequence. The inherent fluorescence of the tryptophan analog can then be used to report on the local environment within a protein or to measure binding events. For example, the synthesis of Fmoc-protected 4-cyanotryptophan, a blue fluorescent amino acid, has been reported, demonstrating the utility of Fmoc-derivatized tryptophan analogs in creating probes to investigate protein conformation and hydration states.

Furthermore, the tryptophan scaffold can be chemically modified to create novel fluorophores with tailored properties. The Fmoc-protected α-methyl-DL-tryptophan provides a stable and readily incorporable building block for constructing these sophisticated fluorescent reporters.

Overview of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS). It is an amine protecting group that is stable under acidic conditions but readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent. This lability to base is the key to its widespread use.

Fundamental Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The synthesis cycle consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the resin-bound peptide using a base, liberating a free amine.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the newly freed amine, extending the peptide chain by one residue.

This cycle is repeated until the desired peptide sequence is assembled. The progress of the deprotection step can be conveniently monitored by detecting the fluorenyl group released into the solution.

Orthogonal Protecting Group Strategies in Complex Peptide Synthesis

The success of synthesizing complex peptides, including those with branches or post-translational modifications, relies heavily on the use of

Structure

2D Structure

3D Structure

Properties

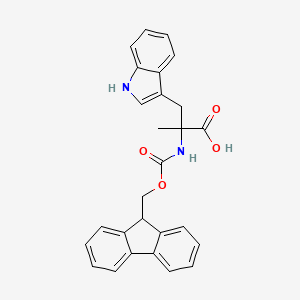

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-27(25(30)31,14-17-15-28-24-13-7-6-8-18(17)24)29-26(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,28H,14,16H2,1H3,(H,29,32)(H,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPEBLOCUSAZTGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Fmoc Alpha Methyl Dl Tryptophan and Its Enantiomers

Stereoselective Synthesis of Alpha-Methylated Tryptophan Derivatives

The introduction of a methyl group at the alpha-carbon of tryptophan creates a chiral center, leading to the D and L enantiomers. The stereoselective synthesis of these alpha-methylated derivatives is a key challenge, and several advanced methods have been developed to achieve high levels of stereocontrol.

Chiral Auxiliary Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. chemrxiv.org Once the desired stereocenter is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of alpha-methylated tryptophan analogs.

One notable approach involves the use of nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. These complexes serve as chiral nucleophilic glycine equivalents. The alkylation of such a chiral Ni(II) complex with an appropriate indole-containing electrophile, like 3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine, proceeds with excellent diastereoselectivity, affording the desired alpha-methylated amino acid precursor. researchgate.netresearchgate.net Subsequent disassembly of the complex and further functionalization can yield the target compound. researchgate.netresearchgate.net

Another widely used chiral auxiliary is pseudoephedrine. When reacted with a carboxylic acid, it forms an amide. Deprotonation of the alpha-carbon followed by methylation occurs with high diastereoselectivity, dictated by the stereochemistry of the pseudoephedrine auxiliary. chemrxiv.org Similarly, the Schöllkopf reagent, a chiral bis-lactim ether, can be lithiated and reacted with an electrophile to produce alpha-substituted amino acids with high enantiomeric purity after hydrolysis. A facile route for synthesizing indole-substituted (S)-tryptophans has been established using (S)-methylbenzylamine as a chiral auxiliary in a Strecker amino acid synthesis strategy. rsc.org

Enantioselective Alkylation Strategies

Enantioselective alkylation involves the direct introduction of an alkyl group to a prochiral substrate using a chiral catalyst or reagent, establishing a new stereocenter with a preference for one enantiomer. A practical method for preparing enantiomerically pure alpha-[14C]methyl-L-tryptophan utilizes the alpha-methylation of the lithium enolate of a Schiff base of L-tryptophan methyl ester. chemicalbook.com While this produces a DL-mixture of the methyl ester, subsequent enantioselective enzymatic hydrolysis with alpha-chymotrypsin selectively cleaves the L-ester, allowing for the separation of the enantiomerically pure L-amino acid. chemicalbook.com

The synergistic combination of multiple catalytic processes, such as photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis, has enabled the direct enantioselective alpha-alkylation of aldehydes with simple olefins. chim.it This approach, while not directly demonstrated for tryptophan, represents a powerful strategy for creating alpha-stereocenters.

A study on the asymmetric synthesis of N-Fmoc-(S)-7-aza-tryptophan employed the alkylation of a chiral nucleophilic glycine equivalent derived from a Ni(II)-complex. researchgate.net This reaction proceeded with excellent diastereoselectivity, yielding only one isomer. researchgate.net

Aziridine Opening and Indole (B1671886) Functionalization Routes

The ring-opening of activated aziridines with indole nucleophiles provides a direct route to tryptophan derivatives. This method involves the reaction of various indoles with protected aziridine-2-carboxylates, often promoted by a Lewis acid. While early methods used zinc triflate, the use of scandium triflate with Cbz- or Fmoc-protected aziridines has been shown to deliver tryptophan derivatives in good yields. rsc.org

This strategy has been utilized to synthesize a variety of substituted tryptophans. For instance, enantiomerically pure (l)-tryptophanols have been synthesized from an enantiomerically pure aziridine-2-methanol. nih.gov A solid-phase approach has also been developed, involving the loading of an (S)-1-(p-nosyl)aziridine-2-methanol onto a resin, followed by ring-opening with an appropriate amine and subsequent chemical modifications to yield the desired amino acid building block. iris-biotech.de

Enzymatic Synthesis Pathways for Tryptophan Analogs

Enzymes offer a highly selective and efficient means of synthesizing amino acid analogs. Tryptophan synthase (TrpS) and its isolated β-subunit (TrpB) are particularly useful for creating tryptophan derivatives. manchester.ac.uk These enzymes can catalyze the reaction between indole or its analogs and serine to produce the corresponding tryptophan analog with high enantiopurity. manchester.ac.uk Directed evolution has been employed to engineer TrpB variants from organisms like Pyrococcus furiosus and Thermotoga maritima to accept a broader range of indole substrates, enabling the synthesis of previously inaccessible tryptophan analogs. manchester.ac.uk

Engineered tryptophan synthase has also been shown to catalyze the condensation of L-threonine and various indoles to produce β-methyltryptophan and its derivatives in a single step, offering a more efficient alternative to multi-step chemical syntheses. caltech.edu

Integration of Fmoc Protection and Side-Chain Management

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis, prized for its base-lability which allows for mild deprotection conditions. acs.org The successful synthesis of Fmoc-alpha-methyl-DL-tryptophan requires careful integration of the Fmoc protection step with strategies to manage the reactivity of the indole side chain.

The Fmoc group is typically introduced to the alpha-amino group of the amino acid. For peptides containing alpha-methyl-L-tryptophan, standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols have been successfully employed.

Regioselective Protection of Indole Nitrogen

The indole ring of tryptophan is susceptible to modification during peptide synthesis, particularly during the acidic cleavage steps. To prevent unwanted side reactions, the indole nitrogen is often protected. A common strategy is the use of the tert-butyloxycarbonyl (Boc) group. The resulting Fmoc-Trp(Boc)-OH is frequently used in peptide synthesis. google.com This dual protection scheme, with Fmoc on the alpha-amino group and Boc on the indole nitrogen, is stable under various conditions, including hydrogenation. chempep.com

Commercial availability of Fmoc-alpha-Me-L-Trp(Boc)-OH underscores the utility of this protection strategy for alpha-methylated tryptophan derivatives. manchester.ac.ukadvancedchemtech.comnih.gov The Boc group effectively shields the indole from electrophilic attack and can be removed under acidic conditions, which are often employed for the final cleavage of the peptide from the resin.

The selection of cleavage reagents is also critical to prevent modification of the tryptophan indole. Reagents like Reagent K and Reagent R, which contain scavengers such as phenol, water, and thioanisole, have been developed to minimize side reactions during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing unprotected or Boc-protected tryptophan.

Optimized Fmoc Introduction for Alpha-Methylated Systems

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the nitrogen atom of an amino acid is a fundamental step in solid-phase peptide synthesis. phenomenex.com However, the presence of an α-methyl group in substrates like alpha-methyl-DL-tryptophan introduces significant steric hindrance, which can impede the standard N-acylation reaction with Fmoc-Cl or Fmoc-OSu. This necessitates the optimization of reaction conditions to achieve high yields.

One effective approach involves the use of scandium triflate (Sc(OTf)₃) as a Lewis acid catalyst. This method has been successfully applied to the synthesis of Fmoc-protected tryptophan derivatives from Fmoc-protected aziridines and various indoles. chim.it The use of stoichiometric amounts of Sc(OTf)₃ has been shown to deliver the desired Fmoc-protected tryptophan derivatives in good yields. chim.it

Another strategy to overcome steric hindrance is the careful selection of reagents and reaction conditions. For the synthesis of α-methylated tryptophan, a common precursor is an alanine-derived oxazolidinone, which can be deprotonated and subsequently reacted to build the tryptophan structure. chim.it Following the formation of the α-methylated amino acid, the Fmoc group is introduced. Optimized protocols often involve precise control of temperature, reaction time, and the stoichiometry of reagents to maximize the yield of the Nα-Fmoc protected product. While standard procedures using Fmoc-OSu in a sodium bicarbonate/dioxane-water system are common for standard amino acids, for sterically hindered systems, alternative bases and solvent systems may be employed to enhance the nucleophilicity of the amino group and facilitate the reaction.

Chromatographic Resolution and Enantiomeric Purity Assessment

The synthesis of this compound results in a racemic mixture, containing both the D- and L-enantiomers. As the biological activity of peptides is highly dependent on their stereochemistry, the separation of these enantiomers and the accurate assessment of their purity are of paramount importance. oup.com High-performance liquid chromatography (HPLC) is the predominant technique for both the resolution and purity analysis of these chiral compounds. phenomenex.com

The separation of the D and L stereoisomers of this compound is achieved using chiral chromatography. This involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several types of CSPs have proven effective for the resolution of Fmoc-protected amino acids:

Polysaccharide-Based CSPs : Columns with CSPs derived from cellulose (B213188) or amylose (B160209) are widely used. For instance, Lux Cellulose-2 and Lux Cellulose-3 have demonstrated broad success in resolving Fmoc-amino acids under reversed-phase conditions. phenomenex.com The mobile phase typically consists of an organic modifier like acetonitrile (B52724) and an acidic additive such as trifluoroacetic acid (TFA) or formic acid (FA). phenomenex.com

Zwitterionic CSPs : Cinchona alkaloid-based zwitterionic CSPs are highly effective for separating tryptophan derivatives. nih.govnih.gov These separations are often performed using a mobile phase of methanol/water with formic acid and diethylamine (B46881) (DEA) as additives. nih.gov The charged sites on the zwitterionic CSP interact with the analyte through a combination of ion-exchange, polar, and hydrophobic interactions, enabling efficient enantiomeric recognition.

Cyclodextrin-Based CSPs : Micellar electrokinetic capillary chromatography using cyclodextrins (like β-CD and γ-CD) as chiral selectors can also resolve Fmoc-amino acids. oup.com The inclusion of an organic modifier, such as 2-propanol, is often crucial for achieving chiral separation with these systems. oup.com

Counter-Current Chromatography (CCC) : This technique has been successfully applied to the enantioseparation of DL-tryptophan using bovine serum albumin as a chiral selector in an aqueous-aqueous solvent system. nih.gov This method can achieve high enantioselectivity and peak resolution. nih.gov

Table 1: Chromatographic Methods for Separation of Tryptophan Derivative Enantiomers

| Chromatographic Method | Chiral Stationary Phase (CSP) / Selector | Typical Mobile Phase | Application Notes |

|---|---|---|---|

| Reversed-Phase HPLC | Polysaccharide-based (e.g., Lux Cellulose-2) | Acetonitrile / 0.1% Trifluoroacetic Acid | Effective for a wide range of Fmoc-amino acids, providing baseline resolution in under 25 minutes. phenomenex.com |

| Reversed-Phase HPLC | Cinchona alkaloid-based zwitterionic CSP | Methanol/H₂O (98/2) with Formic Acid and Diethylamine | Provides excellent separation for monosubstituted tryptophan derivatives with high resolution factors. nih.gov |

| Counter-Current Chromatography (CCC) | Bovine Serum Albumin (chiral selector) | Aqueous-aqueous system (PEG 8000/dibasic potassium phosphate) | Achieves high enantioselectivity (α > 2.6) for DL-tryptophan. nih.gov |

| Capillary Electrophoresis (CE) | β-Cyclodextrin or γ-Cyclodextrin | Phosphate buffer with SDS, and 2-propanol | Effective for separating 20 different FMOC-amino acids. oup.com |

Chiral HPLC is one of the few analytical techniques that can provide this level of precision. phenomenex.com The determination of enantiomeric purity involves integrating the peak areas of the two separated enantiomers in the chromatogram. The enantiomeric excess (% ee) is then calculated using the following formula:

% ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

High-resolution separation, where the peaks are returned to the baseline (Resolution, Rs > 1.5), is crucial for accurate quantification. phenomenex.com The use of sensitive detection methods, such as UV or fluorescence detection, further enhances the accuracy of the analysis. researchgate.net For example, the enantiomeric purity of synthesized 6-chloro-l-tryptophan (B15053) was successfully determined to be greater than 99.0% using HPLC with a zwitterionic CSP. nih.gov

Table 2: Example Resolution and Purity Data for Tryptophan Derivatives

| Compound | Chiral Stationary Phase | Mobile Phase Additives | Resolution (Rs) | Separation Factor (α) | Measured Purity | Reference |

|---|---|---|---|---|---|---|

| 6-chloro-d,l-Trp | Zwitterionic CSP | 50 mM FA, 25 mM DEA | 2.50 | 1.38 | >99.0% ee for synthesized L-enantiomer | nih.gov |

| 5-methoxy-d,l-Trp | Zwitterionic CSP | 50 mM FA, 25 mM DEA | 3.32 | 1.48 | N/A | nih.gov |

| 1-methyl-d,l-Trp | Zwitterionic CSP | 75 mM FA, 50 mM DEA | 1.63 | 1.27 | N/A | nih.gov |

| FMOC D-phenylglycine | Amylose-derived CSP | N/A | N/A | N/A | 99.65% (D) / 0.35% (L) | researchgate.net |

Strategic Incorporation into Peptides and Peptidomimetics Via Fmoc Chemistry

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptide chains. altabioscience.com The process involves the stepwise addition of N-α-protected amino acids to a growing chain anchored to an insoluble polymeric support. biosynth.compeptide.com The use of the Fmoc protecting group, which is stable to acid but readily cleaved by a base like piperidine (B6355638), is a cornerstone of modern SPPS. altabioscience.compeptide.com However, incorporating a sterically demanding residue like Fmoc-alpha-methyl-DL-tryptophan requires special consideration at nearly every step of the synthesis cycle.

Optimization of Coupling Conditions for Sterically Hindered Alpha-Methylated Amino Acids

The primary challenge in incorporating alpha-methylated amino acids is overcoming the steric hindrance around the α-carbon and the amine group, which slows down the rate of amide bond formation. cem.comresearchgate.net Standard coupling conditions often result in low yields, incomplete reactions, and the need for a large excess of reagents. researchgate.net

To achieve efficient coupling, several strategies have been developed:

High-Potency Coupling Reagents: Traditional activators like dicyclohexylcarbodiimide (B1669883) (DCC) are often inefficient for these couplings. researchgate.net More potent uronium or phosphonium (B103445) salt-based reagents are preferred. Reagents such as HBTU, HATU, and PyAOP, often combined with an additive like HOAt or Oxyma Pure, have demonstrated superior performance in promoting the difficult acylation step. researchgate.net The benzotriazole (B28993) activation methodology has also been shown to be an effective route for synthesizing sterically hindered peptides. nih.gov

Microwave-Enhanced SPPS: The application of microwave energy has become a valuable tool for driving difficult couplings to completion. cem.com Microwave heating accelerates the reaction kinetics, allowing for faster and more efficient incorporation of bulky amino acids like their alpha-methylated counterparts. cem.com

Extended Reaction Times and Double Coupling: To ensure the reaction proceeds to completion, extended coupling times are often necessary. A "double coupling" strategy, where the coupling step is repeated with a fresh portion of the activated amino acid and reagents before proceeding to the next deprotection step, is also a common practice.

Table 1: Recommended Coupling Reagent Combinations for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Base | Key Advantages |

| HBTU | HOBt | DIPEA | Commonly used, effective for many hindered couplings. |

| HATU | HOAt | DIPEA | Highly reactive, superior for very difficult sequences. |

| PyAOP | N/A | DIPEA | Phosphonium-based, known to reduce racemization and be effective for hindered couplings. |

| DIC | Oxyma Pure | N/A | Carbodiimide-based; Oxyma additive enhances performance to levels comparable to HOAt. researchgate.net |

Data sourced from scientific literature on sterically hindered couplings.

Mitigating Side Reactions during Fmoc Deprotection in SPPS

The deprotection step, where the Fmoc group is removed to expose the N-terminal amine for the next coupling cycle, presents its own set of challenges, particularly for sensitive residues like tryptophan.

The standard reagent for Fmoc removal is a 20% solution of piperidine in a solvent like dimethylformamide (DMF). iris-biotech.de While generally effective, piperidine is a nucleophilic base that can induce several side reactions. peptide.comnih.gov

For tryptophan-containing peptides, a major concern is the modification of the indole (B1671886) side chain. During acidolytic cleavage from the resin, reactive carbonium ions (e.g., from Arg(Pmc) protecting groups) can alkylate the tryptophan indole ring. nih.gov Furthermore, the dibenzofulvene (DBF) intermediate, generated during piperidine-mediated Fmoc removal, is a reactive electrophile. peptide.com If not efficiently scavenged by piperidine, it can attach to the newly deprotected amine, leading to chain termination.

Another significant base-induced side reaction is aspartimide formation, which occurs when a sequence contains an aspartic acid residue. nih.goviris-biotech.de This process is catalyzed by the base used for deprotection and can lead to a mixture of undesired by-products. nih.goviris-biotech.de

To minimize degradation and improve the purity of the final peptide, several alternative deprotection strategies have been explored. The goal is to use a reagent that efficiently removes the Fmoc group without promoting side reactions.

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene): DBU is a non-nucleophilic base that can remove the Fmoc group much faster than piperidine. peptide.compeptide.com Its non-nucleophilic nature prevents it from forming adducts. However, because it cannot scavenge the dibenzofulvene byproduct, a small amount of a nucleophile like piperidine is often added. peptide.com DBU is also known to strongly catalyze aspartimide formation. peptide.com

Piperazine (B1678402): Piperazine has been shown to be a good alternative to piperidine, causing fewer side reactions. mdpi.comcolab.ws Studies comparing piperidine, 4-methylpiperidine, and piperazine found that all three were effective, suggesting that piperazine can be a suitable substitute with potential advantages in handling and toxicity. mdpi.comresearchgate.net

4-Methylpiperidine: This reagent is as efficient as piperidine for Fmoc removal and offers the practical benefit of not being a controlled substance, simplifying procurement and documentation. iris-biotech.de

Pyrrolidine: Identified as a potential alternative, its smaller ring size may accelerate Fmoc removal compared to piperidine. nih.gov

Table 2: Comparison of Common Fmoc Deprotection Reagents

| Reagent | Concentration | Advantages | Disadvantages |

| Piperidine | 20% in DMF | Standard, well-established, effective scavenger of DBF. iris-biotech.de | Can induce side reactions like aspartimide formation; controlled substance. iris-biotech.denih.gov |

| DBU | 1-2% in DMF | Very fast deprotection, non-nucleophilic. peptide.compeptide.com | Does not scavenge DBF; strongly promotes aspartimide formation. peptide.com |

| Piperazine | 5-10% in DMF/Ethanol | Reduces certain side reactions compared to piperidine. mdpi.comcolab.wsnih.gov | May be less efficient for some residues at short deprotection times. researchgate.net |

| 4-Methylpiperidine | 20% in DMF | As effective as piperidine; not a controlled substance. iris-biotech.de | Shares some of piperidine's potential for side reactions. |

Data compiled from various studies on Fmoc deprotection methodologies. peptide.compeptide.comiris-biotech.demdpi.comcolab.wsresearchgate.netnih.gov

Resin and Linker Selection for this compound Incorporation

The choice of resin and its associated linker is critical for a successful synthesis. biosynth.comnih.gov The linker connects the nascent peptide to the solid support and dictates the conditions required for final cleavage, as well as the C-terminal functionality (e.g., carboxylic acid or amide). biosynth.comnih.gov

For peptides containing sensitive residues like tryptophan, trityl-based resins are highly recommended. sigmaaldrich.com This category includes 2-chlorotrityl chloride (2-CTC) resin and NovaSyn® TGT resins. sigmaaldrich.comsigmaaldrich.com

Key advantages of trityl-based resins for tryptophan-containing peptides:

Mild Cleavage Conditions: Peptides can be cleaved from these resins using very dilute acid (e.g., 1-2% TFA), which leaves most acid-labile side-chain protecting groups intact. This allows for the synthesis of fully protected peptide fragments. nih.govsigmaaldrich.com

Suppression of Side Reactions: The steric bulk of the trityl linker helps to minimize side reactions. For tryptophan, it reduces the risk of alkylation by cations generated during cleavage. sigmaaldrich.com It also helps prevent diketopiperazine formation, an intramolecular side reaction that can cleave the first two amino acids from the resin during deprotection. nih.govsigmaaldrich.com

For the synthesis of C-terminal peptide amides, Rink Amide resin is a common choice. sigmaaldrich.com For standard peptide acids, Wang resin is frequently used, though it is more susceptible to racemization and diketopiperazine formation compared to trityl resins. sigmaaldrich.comiris-biotech.de

Solution-Phase Synthetic Approaches for Peptide Segments

While SPPS is dominant, solution-phase peptide synthesis (SolPPS) remains a valuable technique, especially for the large-scale production of short peptide segments. mdpi.comgoogle.com In this approach, reactions are carried out in solution, and the product is isolated and purified after each step, often by precipitation or extraction rather than filtration and washing of a resin. mdpi.com

The incorporation of this compound in SolPPS follows similar chemical principles as in SPPS regarding protection and activation. Potent coupling reagents are necessary to overcome the steric hindrance. Recent advancements have focused on developing more sustainable protocols that reduce solvent use and employ coupling reagents like T3P® (cyclic propylphosphonic anhydride), which generate water-soluble byproducts, simplifying purification. mdpi.com Solution-phase methods can be advantageous for producing specific peptide fragments that are later joined together using techniques like native chemical ligation (NCL) to build larger proteins. nih.gov

Segment Condensation Strategies

Segment condensation is a powerful technique in peptide synthesis where pre-synthesized peptide fragments are coupled together. This approach can be more efficient than the stepwise addition of single amino acids, especially for the creation of large proteins. This compound can be incorporated into these peptide segments. The presence of the alpha-methyl group can, in some instances, hinder the coupling reaction due to steric bulk. However, with the use of potent coupling reagents, this challenge can be overcome. The Fmoc group on the N-terminus of the fragment containing the alpha-methylated tryptophan allows for its activation and subsequent ligation to another peptide segment.

Protecting Group Compatibility in Solution-Phase Syntheses

While solid-phase synthesis is dominant, solution-phase synthesis remains a valuable method, particularly for large-scale production of peptides. In this context, the compatibility of various protecting groups is paramount. The Fmoc group of this compound is compatible with a range of other protecting groups used for the side chains of other amino acids. For instance, acid-labile groups like tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bzl) can be used to protect other reactive side chains, as they are not cleaved under the basic conditions used for Fmoc removal. peptide.com The indole nitrogen of the tryptophan side chain itself can be protected, often with a Boc group, to prevent side reactions during synthesis. peptide.com

Table 1: Protecting Group Compatibility in Peptide Synthesis

| Protecting Group | Chemical Name | Cleavage Conditions | Compatibility with Fmoc |

| Fmoc | 9-Fluorenylmethyloxycarbonyl | Mild base (e.g., Piperidine) | - |

| Boc | tert-Butoxycarbonyl | Moderate to strong acid (e.g., TFA) | Compatible |

| Bzl | Benzyl | Strong acid (e.g., HF) or Hydrogenolysis | Compatible |

| Trt | Trityl | Mild acid | Compatible |

Design Principles for Constrained Peptides and Peptidomimetics

The rational design of peptides with specific, stable three-dimensional structures is a major goal in medicinal chemistry and materials science. nih.govchemrxiv.org Such "foldamers" can mimic the secondary structures of natural proteins, like alpha-helices and beta-sheets, and can exhibit enhanced biological activity and stability. nih.gov

Alpha-Methylation as a Conformational Constraint

The introduction of a methyl group at the alpha-carbon of an amino acid residue, as in this compound, imposes significant conformational restrictions on the peptide backbone. This is due to the steric hindrance caused by the additional methyl group, which limits the possible values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone around the alpha-carbon. This restriction in conformational freedom can pre-organize the peptide into a specific secondary structure.

Table 2: Effect of Alpha-Methylation on Dihedral Angles

| Amino Acid | Allowed Φ (phi) Range | Allowed Ψ (psi) Range |

| Glycine (B1666218) | Broad | Broad |

| Alanine | Restricted | Restricted |

| α-Methyl-Tryptophan | Highly Restricted | Highly Restricted |

Influence on Secondary Structure Induction and Stabilization

The conformational constraints imposed by alpha-methylation can be a powerful tool for inducing and stabilizing desired secondary structures. nih.gov For example, the incorporation of alpha-methylated amino acids can promote the formation of helical structures, such as 3(10)-helices or alpha-helices, even in short peptide sequences. This is because the restricted dihedral angles favor the repeating pattern required for these structures. The stabilization of these structures can lead to peptides with increased resistance to proteolytic degradation, a key advantage for therapeutic applications.

Rational Design of Peptide-Based Foldamers

The predictable influence of alpha-methylated residues on peptide conformation makes them valuable building blocks for the rational design of foldamers. nih.govnih.gov By strategically placing this compound and other alpha-methylated amino acids within a peptide sequence, chemists can engineer molecules with well-defined and stable three-dimensional shapes. st-andrews.ac.uk This allows for the creation of synthetic molecules that can mimic the function of natural proteins, such as binding to specific biological targets with high affinity and selectivity. nih.gov The tryptophan side chain itself can also play a crucial role in these interactions through hydrophobic and aromatic stacking interactions.

Spectroscopic and Computational Characterization of Conformational Landscapes

Advanced Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods provide experimental insights into the molecule's structure, dynamics, and electronic properties in solution. Techniques such as Nuclear Magnetic Resonance (NMR), Circular Dichroism (CD), and Mass Spectrometry (MS) are indispensable tools for a comprehensive characterization.

NMR spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. uzh.chcopernicus.org It provides atomic-level information on molecular conformation and dynamics by probing the magnetic properties of atomic nuclei. copernicus.org For Fmoc-alpha-methyl-DL-tryptophan, NMR can elucidate the spatial arrangement of the Fmoc group relative to the amino acid backbone and the orientation of the tryptophan side chain. The presence of the α-methyl group, which restricts rotation around the N-Cα and Cα-C' bonds, often leads to more defined conformations that can be clearly observed by NMR. nih.gov

Illustrative NMR Data for this compound

The following table presents expected chemical shift ranges for the key atoms in this compound, based on typical values for Fmoc-protected amino acids and tryptophan derivatives. Actual values would be determined experimentally.

| Atom(s) | Nucleus | Expected Chemical Shift (ppm) | Notes |

| Indole (B1671886) Ring Protons | ¹H | 7.0 - 7.8 | Aromatic region, specific shifts depend on substitution and environment. |

| Fmoc Ring Protons | ¹H | 7.2 - 7.9 | Aromatic region, complex multiplet patterns. |

| NH (Amide/Indole) | ¹H | ~8.0 (Amide), ~10.8 (Indole) | Exchangeable protons; shifts are solvent and temperature dependent. |

| Fmoc CH, CH₂ | ¹H | 4.2 - 4.5 | Characteristic signals for the fluorenyl group's aliphatic protons. |

| Side-Chain CH₂ | ¹H | ~3.4 | Protons adjacent to the indole ring. |

| α-Methyl (CH₃) | ¹H | ~1.6 | Singlet, characteristic of the alpha-methyl group. |

| Indole Ring Carbons | ¹³C | 110 - 138 | Aromatic carbons of the tryptophan side chain. |

| Fmoc Ring Carbons | ¹³C | 120 - 145 | Aromatic carbons of the fluorenyl group. |

| Carbonyl (C=O) | ¹³C | ~175 | Carboxylic acid carbon. |

| Fmoc CH, CH₂ | ¹³C | ~47, ~67 | Aliphatic carbons of the fluorenyl group. |

| Cα (alpha-Carbon) | ¹³C | ~60 | The chiral center carbon, shifted by the methyl group. |

| α-Methyl (CH₃) | ¹³C | ~25 | Methyl carbon at the alpha position. |

To unravel the complex structure of this compound, multi-dimensional NMR experiments are essential. mdpi.com

2D TOCSY (Total Correlation Spectroscopy) is used to identify the complete network of scalar-coupled protons within the tryptophan and Fmoc spin systems. This allows for the unambiguous assignment of protons belonging to the indole side chain and the fluorenyl group. youtube.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, facilitating the assignment of the carbon skeleton.

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) is particularly useful for analyzing peptides, as it provides a signal for each N-H bond. youtube.com For this single amino acid derivative, it would show distinct signals for the backbone amide NH and the indole NH, providing probes for their local chemical environments.

Together, these experiments allow for the complete assignment of proton, carbon, and nitrogen resonances and the determination of key structural parameters like dihedral angles, which define the molecule's three-dimensional shape. mdpi.comyoutube.com

Hydrogen-Deuterium Exchange (HDX) studies, typically monitored by NMR or mass spectrometry, provide critical information about the solvent accessibility of exchangeable protons, such as those on amide and indole nitrogens. nih.govyoutube.comyoutube.com The principle is that protons exposed to the solvent will exchange with deuterium (B1214612) when the sample is placed in a deuterated solvent like D₂O, while protons that are buried within the molecule or involved in stable hydrogen bonds will exchange much more slowly. youtube.comacs.org

For this compound, the exchange rates of the backbone amide NH and the indole N-H proton would be monitored. A slow exchange rate for the amide proton could suggest that it is sterically shielded by the bulky Fmoc and α-methyl groups. Similarly, the exchange rate of the indole proton provides insight into the solvent exposure of the tryptophan side chain. This technique is invaluable for mapping the parts of the molecule that are exposed versus those that are part of a compact, protected core. youtube.com

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.orgnih.gov In the far-UV region (185-240 nm), CD is highly sensitive to the secondary structure of peptides and proteins. creative-proteomics.compnas.org While this compound is a single amino acid derivative, the presence of the α-methyl group is known to restrict the main-chain dihedral angles (phi and psi), often inducing a preference for helical (α- or 3₁₀-helix) conformations in peptides. nih.gov

CD spectroscopy can determine if this compound in solution exists as a flexible, random coil or if it preferentially adopts a specific conformation reminiscent of a secondary structure element, such as a turn. The large, aromatic Fmoc group also contributes to the CD signal, which must be considered during spectral interpretation. springernature.com

Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~217 |

| Random Coil | ~212 | ~198 |

| Turn | Varies, often weak signals | Varies |

Mass spectrometry (MS) is a cornerstone analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, high-resolution MS is used to confirm its elemental composition and purity by providing a highly accurate molecular weight. birmingham.ac.ukproteomics.com.au In the context of peptide synthesis, MS is used to verify that the correct amino acid has been incorporated and that protecting groups like Fmoc are successfully attached or removed at the appropriate steps. creative-proteomics.commdpi.com

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. nih.gov Tryptophan residues have a unique and well-studied fragmentation behavior, particularly as radical cations. nih.gov When subjected to collision-induced dissociation (CID), tryptophan radical cations undergo characteristic cleavages. acs.org

A prominent fragmentation pathway involves the cleavage of the Cα-Cβ bond of the side chain, leading to the formation of a highly characteristic fragment ion at m/z 130. researchgate.net Another related fragment can appear at m/z 131. nih.gov The analysis of these specific fragments serves as a diagnostic fingerprint for the presence of a tryptophan residue. For this compound, MS/MS analysis would be expected to show the loss of the Fmoc group followed by the characteristic fragmentation of the tryptophan radical cation, providing unambiguous structural confirmation.

Illustrative MS/MS Fragmentation Data for this compound

| Ion Description | Proposed Structure/Loss | Expected m/z |

| Protonated Parent Ion | [M+H]⁺ | 455.2 |

| Loss of Fmoc group | [M+H - 222]⁺ | 233.0 |

| Tryptophan side-chain fragment | Cα-Cβ cleavage product | 130.1 / 131.1 |

| Loss of water | [M+H - H₂O]⁺ | 437.2 |

| Loss of formic acid | [M+H - HCOOH]⁺ | 409.2 |

Mass Spectrometry for Peptide Sequence and Modification Verification

Mechanistic Insights from Cleavage Patterns

Mass spectrometry-based analysis of peptide fragmentation provides valuable information about the peptide's sequence and structure. In the context of peptides containing α-methylated amino acids like this compound, the cleavage patterns can offer mechanistic insights into how this modification influences peptide bond stability and fragmentation pathways.

A common fragmentation pathway in peptide radical cations is the cleavage of the Cα-Cβ bond of the tryptophan side chain, leading to the loss of a 3-methyleneindolenine (B1207975) radical (129 Da). nih.gov However, a unique fragmentation pathway involving the cleavage of the Cβ-Cγ bond of a tryptophan residue has been observed, resulting in the neutral loss of a 116 Da species. nih.gov This specific cleavage can serve as a diagnostic marker for the presence of tryptophan. nih.gov The mechanism is thought to be analogous to the Cβ-Cγ bond cleavage observed in leucine (B10760876) residues, proceeding through an α-carbon radical intermediate at the tryptophan residue. nih.gov

The presence of the Fmoc protecting group can also influence cleavage patterns. The Fmoc group is known for its lability under basic conditions, and its removal is a key step in solid-phase peptide synthesis. nih.govembrapa.br However, incomplete removal or side reactions involving the Fmoc group or its byproducts can lead to modified peptides with altered fragmentation behavior. nih.gov For instance, the dibenzofulvene byproduct of Fmoc cleavage can potentially react with the liberated amine. nih.gov

Furthermore, the choice of protecting groups for other amino acids in the peptide, particularly arginine, can impact the cleavage of tryptophan-containing peptides. sigmaaldrich.com The cleavage of protecting groups like Mtr, Pmc, and Pbf from arginine can lead to the sulfonation of tryptophan, a side reaction that can be minimized by using Boc protection for the tryptophan indole nitrogen. sigmaaldrich.com

Investigating Tryptophan Fluorescence in Alpha-Methylated Peptides

Tryptophan fluorescence is a powerful tool for probing the local environment and dynamics of peptides and proteins. bmglabtech.com The indole chromophore of tryptophan is highly sensitive to its surroundings, and changes in its fluorescence properties can provide information on conformational changes, ligand binding, and protein folding. bmglabtech.comcase.edu Alpha-methylation of tryptophan can further modulate these properties, offering a unique handle for studying peptide behavior.

Environmental Sensitivity of Indole Chromophore Emission

The fluorescence emission of the indole chromophore is highly sensitive to the polarity of its microenvironment. case.edu In a nonpolar, hydrophobic environment, such as the core of a folded protein or a lipid membrane, the emission maximum is typically blue-shifted to shorter wavelengths (around 310-330 nm). nih.govoup.com Conversely, when exposed to a polar, aqueous environment, the emission maximum is red-shifted to longer wavelengths (around 350-355 nm). nih.govoup.com This environmental sensitivity allows tryptophan fluorescence to be used as a reporter of peptide conformation and localization. nih.gov For instance, the blue-shift observed upon binding of a tryptophan-containing peptide to a protein or membrane is indicative of the tryptophan residue moving into a more hydrophobic environment. oup.comoup.comresearchgate.net

The introduction of an alpha-methyl group can influence the local environment of the indole chromophore. The methyl group can introduce steric constraints that affect the side chain's rotational freedom and its interactions with the peptide backbone and surrounding solvent molecules. ontosight.ainih.gov This can, in turn, alter the polarity of the microenvironment experienced by the indole ring and thus modulate its fluorescence emission.

Fluorescence Quenching Mechanisms and Kinetics

The fluorescence intensity of tryptophan can be reduced, or "quenched," by various mechanisms. acs.org Quenching can occur through collisional (dynamic) quenching, where the excited fluorophore is deactivated upon collision with a quencher molecule, or through static quenching, which involves the formation of a non-fluorescent complex between the fluorophore and the quencher. acs.org

A significant intramolecular quenching mechanism for tryptophan fluorescence in peptides is excited-state electron transfer from the indole ring to the carbonyl groups of the peptide bonds. nih.govnih.gov The efficiency of this quenching is highly dependent on the conformation of the peptide, as this determines the distance and orientation between the indole ring and the peptide backbone carbonyls. nih.govproquest.com The amino acid sequence also plays a role, as different sequences can favor different conformational ensembles, leading to variations in fluorescence intensity. nih.gov

External quenchers, such as iodide and acrylamide, can also be used to probe the accessibility of the tryptophan residue to the solvent. nih.gov The quenching efficiency provides information about how buried or exposed the tryptophan residue is within the peptide structure. nih.gov The introduction of an α-methyl group can impact quenching by altering the accessibility of the indole side chain to both internal and external quenchers.

Time-Resolved Fluorescence Spectroscopy for Dynamics Studies

Time-resolved fluorescence spectroscopy provides information about the excited-state lifetime of the tryptophan fluorophore. casss.org The fluorescence decay of tryptophan is often multi-exponential, reflecting the existence of multiple conformational states or different local environments. case.edumdpi.comnih.gov For example, in aqueous solution, tryptophan fluorescence decay is often described by a double-exponential function, with the different lifetime components being attributed to different rotamers of the indole side chain. case.edumdpi.com

This technique is particularly useful for studying the dynamics of peptides on the nanosecond timescale. nih.gov By analyzing the fluorescence lifetimes and their associated amplitudes, it is possible to gain insights into conformational fluctuations, side-chain rotations, and the interactions of the peptide with its environment. case.edunih.gov Time-resolved fluorescence can detect subtle changes in the microenvironment of the tryptophan chromophore, making it a sensitive tool for studying peptide dynamics in complex systems like reverse micelles, which can mimic biological membranes. mdpi.com

Influence of Alpha-Methylation on Indole Side-Chain Accessibility and Dynamics

The introduction of a methyl group at the α-carbon of tryptophan restricts the conformational freedom of the peptide backbone and the indole side chain. ontosight.ainih.gov This steric hindrance can influence the accessibility of the indole ring to the solvent and to potential quenchers. nih.gov

By combining time-resolved fluorescence measurements with computational modeling, it is possible to build a detailed picture of how α-methylation influences the structure, dynamics, and interactions of tryptophan-containing peptides.

Computational Chemistry and Molecular Modeling for Conformational Prediction

Computational chemistry and molecular modeling are indispensable tools for predicting and understanding the conformational preferences of peptides containing modified amino acids like this compound. These methods can provide detailed, three-dimensional models of peptide structures and can be used to explore the conformational landscape, identify stable conformations, and predict the effects of modifications on peptide structure and function. nih.govnih.gov

Software such as RosettaCommons and GROMACS can be used to perform molecular dynamics simulations to predict the conformational effects of incorporating modified amino acids. For instance, these tools can predict whether the methyl group in alpha-methyl-DL-tryptophan would favor a β-sheet structure through hydrophobic packing or disrupt an α-helix due to steric hindrance with hydrogen bonding.

Advanced methods like AlphaFold have revolutionized protein structure prediction and can also be applied to peptides. nih.govalphafoldserver.com While originally designed for predicting ground-state conformations, modifications to the AlphaFold pipeline, such as subsampling multiple sequence alignments, have shown promise in predicting the relative populations of different protein conformations. nih.gov This approach could potentially be adapted to predict the conformational ensembles of peptides containing unnatural amino acids.

Computational methods can also be used to calculate spectroscopic properties, such as circular dichroism spectra, which can then be compared with experimental data to validate the predicted structures. Furthermore, theoretical calculations, like those based on density functional theory (DFT), can be employed to investigate the mechanisms of peptide fragmentation in mass spectrometry, providing a deeper understanding of the observed cleavage patterns. nih.gov

Molecular Dynamics (MD) Simulations of Peptide Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. nih.gov For peptides incorporating this compound, MD simulations provide insights into the dynamic behavior and conformational flexibility. The alpha-methylation of the tryptophan residue sterically hinders backbone rotation, reducing the accessible conformational space and often stabilizing specific secondary structures. enamine.net

The simulation process begins with the construction of an in silico model of the peptide. Force fields, such as CHARMM or AMBER, are used to define the potential energy of the system. nih.gov Due to the non-standard nature of this compound, specific parameters for this residue may need to be generated using quantum mechanical calculations or by analogy to existing parameterized molecules. nih.govresearchgate.net The peptide is then solvated in a water box, and ions are added to neutralize the system, mimicking physiological conditions. Following energy minimization, the system is gradually heated and equilibrated before a production run is initiated to collect trajectory data. researchgate.net

Table 1: Illustrative Molecular Dynamics Simulation Parameters for a Model Peptide Containing this compound

| Parameter | Value/Description |

|---|---|

| Force Field | CHARMM36m |

| Software | GROMACS 2023 |

| System Size | ~50,000 atoms |

| Solvent Model | TIP3P Water |

| Simulation Time | 500 ns |

| Temperature | 300 K |

| Pressure | 1 bar |

| Ensemble | NPT (Isothermal-isobaric) |

Quantum Chemical Calculations for Electronic Properties and Interactions

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules with high accuracy. nih.govyoutube.com For this compound, QC calculations can elucidate how the alpha-methylation and the Fmoc group affect the electronic properties of the tryptophan sidechain, which are critical for its role in biological processes like electron transfer. nih.gov

These calculations can determine a range of electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. The HOMO-LUMO gap is particularly important as it relates to the chemical reactivity and the energy required for electronic excitation. nih.gov The indole ring of tryptophan is a known fluorophore, and its electronic properties are sensitive to the local environment and chemical modifications.

The methodology involves creating a model of the this compound molecule and performing calculations with a selected functional (e.g., B3LYP) and basis set (e.g., 6-31G*). researchgate.net Analysis of the results can provide insights into intramolecular interactions, such as hydrogen bonding and stacking interactions involving the indole and fluorenyl rings. nih.gov

Table 2: Representative Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Illustrative Calculated Value |

|---|---|

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on Indole Nitrogen | -0.45 e |

Free Energy Landscape Mapping of Modified Peptides

The free energy landscape provides a comprehensive map of the conformational states accessible to a peptide and the energetic barriers between them. researchgate.net Mapping this landscape is essential for understanding the thermodynamics and kinetics of peptide folding and function. acs.org For a peptide containing this compound, the landscape is expected to be significantly altered compared to its native counterpart due to the conformational constraints imposed by the modified residue. nih.gov

Enhanced sampling techniques in MD simulations, such as metadynamics or umbrella sampling, are often used to construct the free energy landscape. acs.org These methods accelerate the exploration of conformational space by adding a history-dependent bias potential, allowing the system to overcome high energy barriers and sample a wider range of structures. The landscape is typically projected onto a few key collective variables or order parameters, such as the radius of gyration and the root-mean-square deviation (RMSD) from a reference structure.

The resulting map reveals the location of stable and metastable conformational basins, corresponding to folded, unfolded, and intermediate states. researchgate.net The depth of these basins indicates their relative stability, while the barriers between them determine the rates of conformational transitions.

Table 3: Hypothetical Free Energy Landscape Features for a Modified Peptide

| Conformational State | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Native-like Fold | 0.0 | The most stable, well-defined structure. |

| Intermediate State 1 | +2.5 | Partially folded structure with some secondary structural elements. |

| Unfolded Ensemble | +5.0 | A broad basin of disordered conformations. |

| Transition State (Native to Intermediate) | +4.0 | The primary energy barrier for unfolding. |

In Silico Design of Stabilizing Amino Acid Substitutions

The incorporation of non-standard amino acids is a key strategy in the rational design of peptides with enhanced stability and novel functions. springernature.com this compound can be used in in silico peptide design to confer proteolytic resistance and to stabilize specific secondary structures, such as α-helices or β-turns. enamine.net The alpha-methylation restricts the backbone dihedral angles (phi and psi), favoring a more folded state. researchgate.net

Computational algorithms can be used to predict the energetic consequences of substituting a standard amino acid with this compound. nih.govnih.gov These methods often combine molecular mechanics energy functions with search algorithms to explore the vast sequence space and identify optimal substitutions. The goal is to design peptides that fold into a desired target structure with high stability.

For example, a glycine (B1666218) residue in a peptide, which is highly flexible, could be replaced with alpha-methyl-tryptophan to reduce the entropic cost of folding and stabilize a turn structure. The Fmoc group would typically be removed in the final peptide but is a crucial component for the solid-phase synthesis process. chemimpex.com

Table 4: Illustrative Comparison of a Native Peptide and a Modified Peptide with an Alpha-Methyl-Tryptophan Substitution

| Property | Native Peptide (e.g., with Glycine) | Modified Peptide (with α-Me-Trp) |

|---|---|---|

| Predicted Folding Free Energy (ΔG) | -2.1 kcal/mol | -4.5 kcal/mol |

| Helical Content (from MD) | 15% | 45% |

| Backbone Flexibility (RMSF) | High | Low at substitution site |

| Predicted Proteolytic Stability | Low | High |

Compound Reference Table

Exploration of Biomolecular Applications and Mechanistic Probes

Design and Development of Fluorescent Biomolecular Probes

The indole (B1671886) group of tryptophan is a natural fluorophore, whose quantum yield and emission wavelength are exquisitely sensitive to the polarity of its surroundings. nist.govnih.gov This property is harnessed to create probes that can report on peptide structure, interactions, and environmental changes without the need for bulky, external fluorescent labels that might perturb the system under study. researchgate.net

The use of Fmoc-alpha-methyl-DL-tryptophan in SPPS enables the precise, site-specific installation of a fluorescent reporter group within a peptide. nih.gov Unlike methods that rely on labeling reactive side chains (like lysine (B10760008) or cysteine) post-synthesis, direct incorporation during synthesis guarantees that the fluorophore is located at a defined position in the polypeptide backbone. This precision is critical for interpreting fluorescence data in a structural context. nih.gov The alpha-methyl group adds a layer of steric hindrance that can influence the local peptide conformation, effectively locking the indole fluorophore into a more defined orientation relative to the rest of the molecule. This can lead to more consistent and interpretable fluorescent signals. Furthermore, analogs such as 5-fluoro-tryptophan have been developed to serve as dual NMR and fluorescent probes, highlighting the versatility of modified tryptophans in studying protein microenvironments. nih.govspringernature.com

Changes in peptide or protein tertiary structure can be monitored by observing the fluorescence of an incorporated tryptophan residue. nist.gov When a tryptophan side chain moves from a polar, aqueous environment to a non-polar, hydrophobic interior of a folded protein, its fluorescence emission spectrum typically shifts to a shorter wavelength (a "blue shift"), and its quantum yield may increase. nih.gov

| Property | Polar Environment (e.g., Water) | Non-Polar Environment (e.g., Protein Core) |

| Emission Maximum (λmax) | ~350 nm | ~330-340 nm (Blue Shift) |

| Quantum Yield | Lower | Higher |

| Fluorescence Lifetime | Shorter | Longer |

| Rationale | The indole ring is exposed to solvent, allowing for various quenching mechanisms. | The indole ring is shielded from solvent, reducing non-radiative decay pathways. |

This interactive table summarizes the typical changes in tryptophan fluorescence based on the polarity of its environment, a principle used to monitor conformational changes. nist.govnih.gov

The sensitivity of tryptophan's fluorescence to its environment can be exploited to design peptides that act as sensors. ox.ac.uk By strategically placing an alpha-methyl-tryptophan residue next to ionizable amino acids like histidine, aspartic acid, or glutamic acid, it is possible to create a pH-sensitive probe. As the pH of the solution changes, the protonation state of these neighboring residues is altered, which in turn changes the local electrostatic environment and conformation around the tryptophan probe, resulting in a detectable fluorescence change. Similarly, probes can be designed to respond to the presence of metal ions or other specific analytes by engineering a binding event that triggers a conformational rearrangement. alpha-measure.com The alpha-methyl group can enforce a specific local structure that enhances the sensitivity and specificity of the response.

Functional Modulation in Peptide-Based Systems

Beyond its use as a passive probe, the incorporation of alpha-methyl-DL-tryptophan can actively modulate the biological function of a peptide. The steric bulk and conformational constraints imposed by the alpha-methyl group can have profound effects on how a peptide interacts with its biological targets.

The addition of a methyl group at the alpha-carbon of an amino acid restricts the allowable range of the peptide backbone's dihedral angles (phi and psi). This pre-organization of the peptide backbone can either lock the peptide into a conformation that is favorable for binding to a specific receptor, thereby increasing its affinity, or it can introduce a steric clash that prevents binding. nih.gov

Alpha-methyl-tryptophan itself is a prodrug for alpha-methyl-serotonin, a non-selective serotonin (B10506) receptor agonist. wikipedia.org When incorporated into a larger peptide, the alpha-methyl-tryptophan residue can influence the binding of the entire peptide to its target. By systematically replacing native tryptophan residues with this analog in a peptide known to bind multiple receptor subtypes, it is possible to fine-tune its selectivity. The steric hindrance might disfavor binding to one receptor subtype while having little effect or even a positive effect on binding to another, thus re-engineering the peptide's pharmacological profile.

| Peptide Variant | Receptor A (Kd, nM) | Receptor B (Kd, nM) | Selectivity (A vs. B) |

| Native Peptide (with Trp) | 10 | 50 | 5-fold for A |

| Modified Peptide (with α-Me-Trp) | 15 | 500 | 33-fold for A |

| Modified Peptide (with α-Me-Trp) | 200 | 45 | >4-fold for B |

This interactive table provides a hypothetical illustration of how replacing a Tryptophan (Trp) with alpha-methyl-tryptophan (α-Me-Trp) at a key position could alter receptor binding affinity (Kd) and selectivity. nih.govwikipedia.org

Linear peptides are often susceptible to rapid degradation by proteases and tend to exist in a multitude of conformations, many of which are inactive. Macrocyclization, including peptide stapling, is a powerful strategy to overcome these limitations. rsc.orgresearchgate.net By introducing a covalent brace, the peptide is locked into a specific secondary structure, such as an alpha-helix, which often corresponds to the bioactive conformation. nih.gov

The indole side chain of tryptophan is an excellent handle for modern macrocyclization chemistry. nih.gov Palladium-catalyzed C-H activation reactions can be used to form a covalent bond between the tryptophan indole ring and another aromatic residue, such as phenylalanine or tyrosine, within the same peptide chain. nih.gov The incorporation of this compound allows for the positioning of this reactive handle at a precise location. After synthesis of the linear peptide, the stapling reaction is performed to generate the cyclic, conformationally constrained peptide. This strategy has been used to stabilize peptide structures and has been shown to enhance bioactivity and metabolic stability. rsc.orgnih.gov The alpha-methyl group provides an additional, localized conformational constraint at the point of cyclization, further rigidifying the structure.

| Stapling Reaction | Residues Involved | Resulting Linkage | Key Features |

| Palladium-Catalyzed C-H Activation | Tryptophan, Phenylalanine | C-C bond (Aryl-Aryl) | Forms a rigid, all-carbon staple. Compatible with many functional groups. nih.gov |

| Petasis Reaction | Tryptophan, Lysine (modified) | C-N-C linkage | Tryptophan's indole reacts with a boronic acid-modified lysine side chain. rsc.org |

| Dithiol Bisalkylation | Cysteine, Cysteine | Thioether bridge | Two cysteine residues are linked by a bis-electrophilic reagent of variable length. nih.gov |

This interactive table outlines common peptide stapling strategies, including those that can involve tryptophan, to achieve macrocyclization for enhanced bioactivity.

Development of Enzyme Inhibitors and Analogues for Mechanistic Studies

The core of this compound's utility in developing enzyme inhibitors lies in the properties of its alpha-methyl-tryptophan component. Once incorporated into a peptide and the protective Fmoc group is removed, this unnatural amino acid can act as a potent antagonist or analogue in biological systems.

Research has shown that alpha-methyl-DL-tryptophan can inhibit hepatic protein synthesis. acs.orgnih.gov Furthermore, its structural similarity to tryptophan allows it to interact with enzymes that normally process tryptophan. For instance, alpha-methyl-tryptophan is a known inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), enzymes that play a critical role in tryptophan metabolism along the kynurenine (B1673888) pathway. nih.gov By inhibiting these enzymes, alpha-methyl-tryptophan can modulate immune responses and has been studied for its potential in cancer therapy. google.com

The alpha-methyl group is key to its function as an inhibitor. It provides steric hindrance that can block the active site of an enzyme. Additionally, this modification makes the amino acid resistant to degradation by enzymes like monoamine oxidase, which would normally break down related compounds. wikipedia.org This prolonged presence allows for more sustained effects, making it a valuable tool for mechanistic studies of metabolic pathways like serotonin and kynurenine synthesis. wikipedia.orgnih.gov

The Fmoc-protected version of this compound is the starting material used in Solid-Phase Peptide Synthesis (SPPS). SPPS is a technique that builds peptides one amino acid at a time on a solid support. altabioscience.comnih.gov The Fmoc group protects the amino end of the molecule, allowing chemists to control the sequence of amino acids precisely. altabioscience.comnih.gov After the peptide is synthesized, the Fmoc group is removed, yielding a final product that contains the alpha-methyl-tryptophan residue ready to act as an inhibitor or mechanistic probe.

Table 1: Enzymes and Processes Targeted by Alpha-Methyl-Tryptophan

| Target Enzyme/Process | Biological Pathway | Reference |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) | Kynurenine Pathway / Immune Regulation | google.com |

| Tryptophan 2,3-dioxygenase (TDO) | Kynurenine Pathway | nih.govnih.gov |

| Hepatic Protein Synthesis | General Protein Metabolism | acs.orgnih.gov |

| Tryptophan Hydroxylase | Serotonin Synthesis | ontosight.ai |

| SLC6A14 (ATB0,+) Transporter | Amino Acid Transport | medchemexpress.comsigmaaldrich.com |

Contributions to Protein Engineering and Functional Expansion

Protein engineering aims to create new proteins with novel or enhanced functions. The incorporation of unnatural amino acids (ncAAs) like alpha-methyl-tryptophan is a powerful strategy to achieve this. The use of this compound in SPPS allows for the precise, site-specific insertion of this ncAA into a synthetic peptide or small protein, thereby introducing new functionalities. nih.gov

Expanding the Genetic Code for Incorporating Unnatural Amino Acids

Expanding the genetic code is a revolutionary technique in synthetic biology that allows for the incorporation of ncAAs into proteins within living cells. nih.gov This is typically achieved by creating an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that recognizes a unique codon (often a stop codon like UAG) and assigns it to a specific ncAA. nih.govscripps.edu This system works independently of the cell's natural machinery, enabling the site-specific insertion of an ncAA during ribosomal protein synthesis. nih.gov

While the direct biosynthetic incorporation of this compound via genetic code expansion is not standard—as the Fmoc group is a tool for chemical synthesis—the underlying principle of using ncAAs to create novel proteins is the same. The incorporation of related compounds like 6-methyl-tryptophan has been achieved through these biosynthetic methods. nih.gov this compound provides an alternative, chemical route through SPPS to generate proteins with similar modifications, which is particularly useful for producing peptides or proteins that are difficult to express in cells or when the incorporation of multiple ncAAs is desired. nih.govmolport.com

Table 2: Core Components for Genetic Code Expansion

| Component | Function | Reference |

|---|---|---|

| Unnatural Amino Acid (ncAA) | Provides new chemical or physical properties. | nih.gov |

| Orthogonal tRNA | Recognizes a unique codon (e.g., UAG stop codon) and delivers the ncAA. | scripps.edu |

| Orthogonal aaRS | Specifically attaches the ncAA to the orthogonal tRNA. | nih.govscripps.edu |

| Unique Codon | A codon reassigned from its usual function (e.g., termination) to encode the ncAA. | scripps.edu |

Engineering Proteins with Altered Physicochemical and Biological Properties

Introducing alpha-methyl-tryptophan into a protein's structure can significantly alter its properties. The alpha-methyl group adds steric bulk compared to the natural tryptophan, which can enforce specific backbone conformations and restrict the flexibility of the peptide chain. ontosight.ai This can lead to enhanced protein stability or influence protein-protein interactions.

The indole side chain of tryptophan itself has unique properties, including a large surface area and the ability to participate in hydrogen bonds and π–cation interactions, which are crucial for anchoring proteins in membranes and for molecular recognition. mdpi.com Modifying this residue, for instance by adding a methyl group to the alpha-carbon, can fine-tune these interactions. Studies on other methylated tryptophan analogs, such as 5-methyltryptophan, have shown that the electron-donating methyl group can increase the electrostatic potential of the indole ring, enhancing π-stacking interactions with ligands. acs.org This principle suggests that incorporating alpha-methyl-tryptophan can be a strategy to modulate a protein's binding affinity for its partners or substrates.